3-Amino-5-(trifluoromethyl)phenol
Overview
Description
3-Amino-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H6F3NO It is a derivative of phenol, where the phenol ring is substituted with an amino group at the 3-position and a trifluoromethyl group at the 5-position
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-Amino-5-(trifluoromethyl)phenol may also interact with various biological targets.
Mode of Action
It’s worth noting that the trifluoromethyl group is often incorporated into drug molecules due to its ability to form strong bonds with its targets, potentially enhancing the efficacy of the compound .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Pharmacokinetics
The trifluoromethyl group is known to improve the metabolic stability of drug molecules, which could potentially enhance the bioavailability of this compound .
Result of Action
It’s worth noting that similar compounds have been shown to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
It’s worth noting that the trifluoromethyl group is often incorporated into drug molecules due to its ability to resist metabolic degradation, suggesting that this compound may be relatively stable in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the nitration of 3-(trifluoromethyl)phenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Nitro-5-(trifluoromethyl)phenol.
Reduction: this compound.
Substitution: Various halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
3-Amino-5-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties, such as increased stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(trifluoromethyl)phenol
- 4-Amino-3-(trifluoromethyl)phenol
- 3-(Trifluoromethyl)phenol
Uniqueness
3-Amino-5-(trifluoromethyl)phenol is unique due to the specific positioning of the amino and trifluoromethyl groups on the phenol ring. This arrangement imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different biological activities and chemical behaviors, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-5-(trifluoromethyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,12H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFYLYRXLSAJEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401-86-5 | |
Record name | 3-amino-5-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.